N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
CAS No.: 190910-14-6
Cat. No.: VC2459868
Molecular Formula: C19H28N2O5
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 190910-14-6 |
---|---|
Molecular Formula | C19H28N2O5 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | (3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1 |
Standard InChI Key | YHHAZJVJJCTGLB-GJZGRUSLSA-N |
Isomeric SMILES | CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Properties and Structure
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine is a modified dipeptide that combines L-aspartic acid and L-phenylalanine with a 3,3-dimethylbutyl group attached to the alpha-amino group of the aspartic acid residue. This specific molecular arrangement contributes to its distinctive chemical properties and potential applications in various fields .
Basic Chemical Information
The compound possesses well-defined chemical characteristics that have been thoroughly documented through analytical methods. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 190910-14-6 |
Molecular Formula | C19H28N2O5 |
Molecular Weight | 364.4 g/mol |
Appearance | Off-White Solid |
Sequence (One Letter Code) | DF |
InChI Key | YHHAZJVJJCTGLB-GJZGRUSLSA-N |
The molecular structure features stereochemical specificity with the (S) configuration at both chiral centers, which is essential for its biological activity and chemical behavior .
Structural Features
The chemical structure of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine contains several key functional groups that determine its chemical reactivity and physical properties. The compound features two carboxylic acid groups, one from each amino acid residue, and two amide bonds. The 3,3-dimethylbutyl group attached to the alpha-amino group of aspartic acid creates a tertiary amine structure that significantly alters the electronic and steric properties of the molecule compared to the parent dipeptide .
The SMILES notation for this compound is CC(C)(C)CCNC@@HC(=O)NC@@HC(=O)O, which encodes its structural information in a linear format that can be interpreted by chemical software systems .
Synthesis Methods
Several methods have been developed for the synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, each offering different advantages in terms of yield, purity, and practicality for industrial or laboratory-scale production.
Hydrogenation Method
One of the most extensively documented approaches involves the hydrogenation of a mixture containing 3,3-dimethylbutyraldehyde and appropriate precursors of L-alpha-aspartyl-L-phenylalanine. This method is particularly notable for its efficiency and ability to produce high-purity product .
The process typically involves:
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Preparation of an N-protected L-alpha-aspartyl-L-phenylalanine intermediate
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Combination with 3,3-dimethylbutyraldehyde in an appropriate solvent system
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Catalytic hydrogenation under controlled conditions
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Purification of the final product
This approach eliminates the need to isolate intermediates prior to the final reaction step, making it economically advantageous for large-scale production .
Oxazolidinone Derivative Method
Another synthetic pathway utilizes oxazolidinone derivatives as key intermediates. This method involves:
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Reaction of N-(3,3-Dimethylbutyl)-L-aspartic acid with ketone compounds in a suitable solvent
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Formation of oxazolidinone derivatives with regioselective properties
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Subsequent reaction with L-phenylalanine methyl ester
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Conversion to the target compound
This approach offers advantages in terms of regioselectivity and potential for scale-up in industrial settings .
Peptide Coupling Approach
Direct peptide coupling methods have also been employed for the synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine. These procedures typically utilize:
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Protected derivatives of the individual amino acid components
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Activation of carboxylic acid groups with appropriate coupling reagents
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Formation of the peptide bond under controlled conditions
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Sequential deprotection steps to yield the final product
This approach leverages established peptide synthesis methodologies and can be adapted for both laboratory and industrial scale production .
Relationship to Neotame
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine has a close structural relationship to neotame (N-[N-(3,3-dimethylbutyl)-L-alpha-aspartyl]-L-phenylalanine 1-methyl ester), a high-potency sweetener that is approximately 8,000 times sweeter than sucrose. The primary structural difference between these compounds is the presence of a methyl ester group on the phenylalanine carboxyl terminus in neotame .
Comparative Analysis
The relationship between N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine and neotame is particularly significant in terms of metabolism and functional properties:
Feature | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | Neotame |
---|---|---|
Molecular Formula | C19H28N2O5 | C20H30N2O5 |
Molecular Weight | 364.4 g/mol | 378.46 g/mol |
C-terminal Group | Free carboxylic acid | Methyl ester |
Primary Use | Reference standard, research | Sweetener |
Relative Status | Hydrolysis product | Parent compound |
Evidence suggests that N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine functions as a hydrolysis product of neotame, which has implications for metabolism studies and analytical method development .
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine serves as an important reference standard in analytical chemistry, particularly for:
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Development and validation of methods for neotame detection in food products
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Metabolic studies investigating the breakdown of neotame in biological systems
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Quality control processes in the production of high-intensity sweeteners
The compound's well-defined structure and high purity when synthesized under controlled conditions make it valuable for analytical applications requiring precise standards .
Pharmaceutical Research
In pharmaceutical contexts, N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine may have significance in several areas:
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Structure-activity relationship studies examining taste receptor interactions
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Investigation of modified peptides as potential pharmaceutical agents
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Development of novel drug delivery systems utilizing dipeptide structures
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Exploration of metabolic pathways involving artificial sweeteners
Its structural features, particularly the incorporation of a hydrophobic 3,3-dimethylbutyl group into a dipeptide framework, provide a model for studying how structural modifications affect biological activity and pharmacokinetic properties .
Food Science Applications
The relationship between N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine and neotame indicates potential relevance in food science research:
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Understanding stability and degradation mechanisms of high-intensity sweeteners
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Developing improved methods for sweetener incorporation into food matrices
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Investigating sensory properties of modified dipeptide structures
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Addressing regulatory and safety assessment requirements for sweetener compounds
This research area is particularly important given the increasing consumer demand for reduced-sugar food products and the need for safe, effective sweetening alternatives .
Physicochemical Properties
The physicochemical properties of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine determine its behavior in various environments and applications. These properties have been characterized through multiple analytical techniques and provide insight into its potential uses and limitations.
Solubility and Stability
The solubility profile of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine is influenced by its peptide backbone and the presence of both polar and non-polar functional groups. While specific solubility data is limited in the available literature, general peptide solubility principles suggest moderate solubility in polar organic solvents and limited solubility in highly non-polar media .
The stability of the compound is influenced by several factors:
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Susceptibility of peptide bonds to hydrolysis under acidic or basic conditions
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Potential for racemization at the chiral centers
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Oxidative stability of the phenyl ring
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Effects of temperature and light exposure on long-term storage
These considerations are important for developing appropriate handling and storage protocols for research and analytical applications .
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